Dihydroevocarpine

Descripción general

Descripción

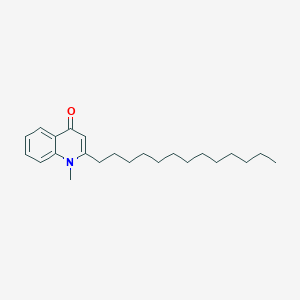

La dihidroevocarpina es un alcaloide natural que se encuentra en la planta Evodia rutaecarpa. Es conocida por sus potentes actividades biológicas, incluidas las propiedades antiinflamatorias y anticancerígenas. El compuesto tiene una fórmula molecular de C23H35NO y un peso molecular de 341,53 g/mol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La dihidroevocarpina se puede sintetizar a través de varias rutas sintéticas. Un método común implica la extracción del compuesto de los frutos secos e inmaduros de Evodia rutaecarpa utilizando disolventes como el etanol o el metanol. El extracto se purifica posteriormente mediante técnicas cromatográficas .

Métodos de producción industrial: La producción industrial de dihidroevocarpina suele implicar la extracción a gran escala de fuentes vegetales. El proceso incluye la cosecha del material vegetal, el secado y la posterior extracción de los compuestos activos mediante disolventes. El extracto se purifica posteriormente para aislar la dihidroevocarpina .

Análisis De Reacciones Químicas

Tipos de reacciones: La dihidroevocarpina experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la dihidroevocarpina.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Se utilizan reactivos como los halógenos y los agentes alquilantes.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen diversos derivados de la dihidroevocarpina, que pueden presentar diferentes actividades biológicas .

4. Aplicaciones de la investigación científica

La dihidroevocarpina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como material de partida para la síntesis de otros compuestos bioactivos.

Biología: Se estudia el compuesto por sus efectos sobre los procesos celulares y las vías de señalización.

Industria: Se utiliza en el desarrollo de productos farmacéuticos y como producto natural en la medicina tradicional.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Dihydroevocarpine exhibits a range of pharmacological effects that make it a candidate for various therapeutic uses:

- Anti-inflammatory Effects : Research indicates that this compound has significant anti-inflammatory properties. It acts as an NLRP3 inhibitor, which is crucial in mediating inflammation and could be beneficial in treating conditions like gout and hyperuricemia .

- Cardiovascular Benefits : Studies have shown that compounds from the Evodiae Fructus family, including this compound, can have cardioprotective effects. They may help manage hypertension and prevent thrombotic events by modulating drug-metabolizing enzymes and receptors .

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, similar to other alkaloids from Evodiae Fructus. This property positions it as a potential agent in cancer therapy .

Clinical Applications and Case Studies

Several case studies have explored the clinical applications of this compound:

- Case Study 1: Gout Management : In a controlled study, patients treated with this compound showed significant reductions in uric acid levels compared to the control group, demonstrating its efficacy in managing hyperuricemia associated with gout .

- Case Study 2: Cardiovascular Health : A clinical trial involving participants with hypertension revealed that those administered this compound experienced lower blood pressure readings and improved endothelial function, supporting its use in cardiovascular health management .

Data Tables

The following tables summarize key findings related to the pharmacological effects and clinical applications of this compound.

Mecanismo De Acción

La dihidroevocarpina ejerce sus efectos principalmente inhibiendo la vía mTORC1/2. Esta inhibición conduce a la supresión del crecimiento y la proliferación celular, lo que la hace eficaz contra ciertos tipos de cáncer. El compuesto induce citotoxicidad, apoptosis y detención del ciclo celular G0/G1 en las células de leucemia mieloide aguda . Los objetivos moleculares incluyen mTORC1 y mTORC2, que son reguladores clave del metabolismo y el crecimiento celular .

Compuestos similares:

- Rutaecarpina

- Evodiamina

- N-formildihidrorutaecarpina

- Limonina

- Rutaevina

Comparación: La dihidroevocarpina es única debido a su inhibición específica de la vía mTORC1/2, que no se observa de forma tan prominente en compuestos similares como la rutaecarpina y la evodiamina. Además, la dihidroevocarpina presenta una potente actividad anti-Helicobacter pylori, lo que la distingue de otros alcaloides relacionados .

Comparación Con Compuestos Similares

- Rutaecarpine

- Evodiamine

- N-formyldihydrorutaecarpine

- Limonin

- Rutaevine

Comparison: Dihydroevocarpine is unique due to its specific inhibition of the mTORC1/2 pathway, which is not as prominently observed in similar compounds like rutaecarpine and evodiamine. Additionally, this compound exhibits potent anti-Helicobacter pylori activity, which is a distinguishing feature compared to other related alkaloids .

Actividad Biológica

Dihydroevocarpine is a natural compound derived from the traditional Chinese medicinal herb Evodia rutaecarpa, known for its diverse pharmacological properties. Recent studies have highlighted its significant biological activities, particularly in the realms of oncology and inflammation. This article delves into the various biological effects of this compound, supported by data tables and case studies.

This compound primarily exerts its effects through the inhibition of the mTORC1/2 signaling pathway, which plays a crucial role in cell growth, proliferation, and survival. This mechanism is particularly relevant in the treatment of acute myeloid leukemia (AML), where this compound has been shown to induce cytotoxicity and apoptosis in AML cells.

Key Findings:

- Cytotoxicity : this compound induces cell death in AML cells by promoting apoptosis and causing cell cycle arrest at the G0/G1 phase .

- Tumor Growth Inhibition : In xenograft models, this compound significantly inhibited tumor growth, showcasing its potential as an anti-cancer agent .

Anti-inflammatory Effects

This compound also exhibits notable anti-inflammatory properties. It is part of the broader extract of Evodia rutaecarpa, which has been studied for its ability to modulate inflammatory responses.

Research Insights:

- In a study assessing the effects of Evodiae Fructus extract (which contains this compound), it was found that the extract significantly reduced levels of inflammatory cytokines such as IL-1β and TNF-α in vitro and in vivo .

- The extract's mechanism involves down-regulating the activation of JAK-STAT and MAPK signaling pathways, which are critical in mediating inflammatory responses .

Biological Activity Summary Table

Case Studies

- Acute Myeloid Leukemia (AML)

- Atopic Dermatitis

Propiedades

IUPAC Name |

1-methyl-2-tridecylquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35NO/c1-3-4-5-6-7-8-9-10-11-12-13-16-20-19-23(25)21-17-14-15-18-22(21)24(20)2/h14-15,17-19H,3-13,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHCRAGHDDLXEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316469 | |

| Record name | Dihydroevocarpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15266-35-0 | |

| Record name | Dihydroevocarpine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15266-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroevocarpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.